molecular formula C16H15FO2 B124949 2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal CAS No. 52806-74-3

2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal

Cat. No.: B124949
CAS No.: 52806-74-3
M. Wt: 258.29 g/mol
InChI Key: DFLFDFXCUUXXJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-yl)propanal is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to the biphenyl structure, along with a propanal group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-yl)propanal typically involves the following steps:

Industrial Production Methods

Industrial production of 2-(2-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-yl)propanal follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-yl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: 2-(2-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-yl)propanoic acid.

    Reduction: 2-(2-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-yl)propanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-yl)propanal involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The fluorine atom and methoxy group contribute to its binding affinity and specificity . The pathways involved include signal transduction and metabolic processes, depending on the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-yl)propanal is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a fluorine atom and a methoxy group on the biphenyl core enhances its stability and binding properties, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO2/c1-11(10-18)13-5-8-15(16(17)9-13)12-3-6-14(19-2)7-4-12/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLFDFXCUUXXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal
Reactant of Route 2
2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal
Reactant of Route 3
Reactant of Route 3
2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal
Reactant of Route 4
2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal
Reactant of Route 5
2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal
Reactant of Route 6
2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.